molecular formula C14H10IN3O4 B14802640 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide

Cat. No.: B14802640
M. Wt: 411.15 g/mol
InChI Key: RUIIDEYMTJSGPA-LZYBPNLTSA-N
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Description

N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Chemical Reactions Analysis

N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can be substituted with other functional groups using appropriate reagents.

Scientific Research Applications

N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the LasR receptor in Pseudomonas aeruginosa, thereby inhibiting the expression of virulence factors .

Comparison with Similar Compounds

N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide can be compared with other similar hydrazone compounds such as:

N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H10IN3O4

Molecular Weight

411.15 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-iodobenzamide

InChI

InChI=1S/C14H10IN3O4/c15-12-4-2-1-3-11(12)14(20)17-16-8-9-7-10(18(21)22)5-6-13(9)19/h1-8,19H,(H,17,20)/b16-8+

InChI Key

RUIIDEYMTJSGPA-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)I

Origin of Product

United States

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